molecular formula C18H21N3OS B2381971 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 893976-41-5

1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Cat. No. B2381971
CAS RN: 893976-41-5
M. Wt: 327.45
InChI Key: VIHLKVXTNHCUBP-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, also known as PTPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTPE is a thioether derivative of pyridazine and has been studied for its potential use in drug discovery, as well as its effects on biochemical and physiological processes.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

A study demonstrated the microwave-assisted synthesis of compounds containing the piperidine moiety, leading to derivatives with significant antibacterial activity. This highlights the compound's utility in the development of new antibacterial agents through efficient synthetic routes (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activity

Another research effort focused on the synthesis of piperazine-2,6-dione derivatives, evaluating their anticancer activity. This underscores the potential of piperidine-related structures in contributing to the discovery of new anticancer compounds (Kumar, Kumar, Roy, & Sondhi, 2013).

Hydrogen-Bonding Patterns in Enaminones

The study of hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogues, provided insights into the structural basis of their reactivity and potential applications in designing molecules with desired properties (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Spectroscopic Characterization

Research on the synthesis and spectroscopic characterization of a compound involving piperidin-1-yl revealed its thermal stability and potential for further biological applications, emphasizing the importance of structural analysis in drug development (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Discovery of Acetylcholinesterase Inhibitors

A novel discovery process led to the identification of 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors, showcasing the compound's relevance in the search for treatments for neurological disorders (Xing, Fu, Shi, Lu, Zhang, & Hu, 2013).

Analgesic and Antiparkinsonian Activities

A study synthesized thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from a precursor related to piperidine, evaluating their analgesic and antiparkinsonian activities. This research illustrates the compound's contribution to developing new therapeutic agents for pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-14-5-7-15(8-6-14)16-9-10-17(20-19-16)23-13-18(22)21-11-3-2-4-12-21/h5-10H,2-4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHLKVXTNHCUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

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